molecular formula C20H23BO3 B14063060 1-(2'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-yl)ethanone

1-(2'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-yl)ethanone

Cat. No.: B14063060
M. Wt: 322.2 g/mol
InChI Key: NASQUVVHDLIOGV-UHFFFAOYSA-N
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Description

1-(2’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-yl)ethanone is an organic compound that features a biphenyl structure with a boronic ester group. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-yl)ethanone typically involves the borylation of biphenyl derivatives. One common method is the reaction of 4-bromoacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-yl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or DMF.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various biphenyl derivatives depending on the coupling partner used.

Scientific Research Applications

1-(2’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-yl)ethanone largely depends on the specific application. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form carbon-carbon bonds. In biological systems, the boron atom can interact with biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-yl)ethanone is unique due to its combination of a boronic ester group with a biphenyl structure and an ethanone moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

Molecular Formula

C20H23BO3

Molecular Weight

322.2 g/mol

IUPAC Name

1-[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]ethanone

InChI

InChI=1S/C20H23BO3/c1-14(22)15-10-12-16(13-11-15)17-8-6-7-9-18(17)21-23-19(2,3)20(4,5)24-21/h6-13H,1-5H3

InChI Key

NASQUVVHDLIOGV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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